Ethyl 1-(5-methylbenzo[d]oxazol-2-yl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(5-methylbenzo[d]oxazol-2-yl)piperidine-4-carboxylate is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives, including Ethyl 1-(5-methylbenzo[d]oxazol-2-yl)piperidine-4-carboxylate, typically involves the reaction of ortho-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The reaction conditions often include the use of chloroacetic acid and hydrochloric acid to facilitate the formation of the benzoxazole ring .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(5-methylbenzo[d]oxazol-2-yl)piperidine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .
Scientific Research Applications
Ethyl 1-(5-methylbenzo[d]oxazol-2-yl)piperidine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of materials with specific biological activities.
Mechanism of Action
The mechanism of action of Ethyl 1-(5-methylbenzo[d]oxazol-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Ethyl 1-(5-methylbenzo[d]oxazol-2-yl)piperidine-4-carboxylate can be compared with other benzoxazole derivatives, such as:
2-Aminobenzoxazole: Known for its antimicrobial and anticancer properties.
Benzoxazole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Properties
CAS No. |
1193386-56-9 |
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Molecular Formula |
C16H20N2O3 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
ethyl 1-(5-methyl-1,3-benzoxazol-2-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C16H20N2O3/c1-3-20-15(19)12-6-8-18(9-7-12)16-17-13-10-11(2)4-5-14(13)21-16/h4-5,10,12H,3,6-9H2,1-2H3 |
InChI Key |
OTWJMYPSNBXRDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC3=C(O2)C=CC(=C3)C |
Origin of Product |
United States |
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